Irbesartan N-Trityl Impurity

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

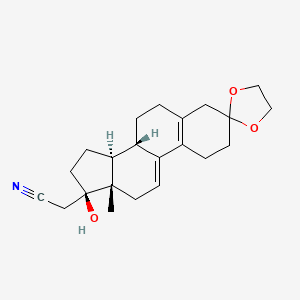

Irbesartan N-Trityl Impurity is a chemical compound that is often encountered as a byproduct during the synthesis of Irbesartan, an antihypertensive drug. Irbesartan is a non-peptide angiotensin II receptor antagonist used in the management of hypertension, heart diseases, heart strokes, diabetic neuropathy, and congestive heart diseases . The presence of impurities like this compound is critical to understand and control to ensure the purity and efficacy of the final pharmaceutical product.

Applications De Recherche Scientifique

Irbesartan N-Trityl Impurity has several scientific research applications, including:

Safety and Hazards

Mécanisme D'action

Target of Action

Irbesartan, the parent compound of Irbesartan N-Trityl Impurity, is a non-peptide angiotensin II receptor antagonist . It primarily targets the angiotensin II receptor subtype 1 (AT1) . The AT1 receptor mediates most of the known physiological activities of angiotensin II (AII), a hormone that plays a crucial role in regulating blood pressure and fluid balance .

Mode of Action

Irbesartan inhibits the activity of angiotensin II by specifically and selectively antagonizing the AT1 receptor . This noncompetitive antagonism blocks the action of angiotensin II, leading to vasodilation and a reduction in the secretion of aldosterone . As a result, blood pressure is lowered, which is beneficial in the management of hypertension .

Biochemical Pathways

The primary biochemical pathway affected by Irbesartan is the renin-angiotensin-aldosterone system (RAAS). By blocking the AT1 receptor, Irbesartan inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II . This leads to vasodilation and decreased fluid volume, thereby lowering blood pressure .

Pharmacokinetics

Genetic polymorphism of the enzyme CYP2C9, which metabolizes Irbesartan, can significantly alter the pharmacokinetics of the drug

Action Environment

The action, efficacy, and stability of Irbesartan can be influenced by various environmental factors. For instance, the presence of certain substances in the body, such as sodium, can affect the activity of the RAAS and thus the effectiveness of Irbesartan . Additionally, factors such as pH and temperature could potentially impact the stability of the compound.

Analyse Biochimique

Biochemical Properties

Irbesartan N-Trityl Impurity plays a role in biochemical reactions primarily as an unintended byproduct. It interacts with various enzymes, proteins, and other biomolecules during the synthesis and degradation processes. The impurity can bind to enzymes involved in the metabolic pathways of Irbesartan, potentially inhibiting or altering their activity. For example, it may interact with cytochrome P450 enzymes, which are responsible for the metabolism of many drugs, including Irbesartan .

Cellular Effects

This compound can have several effects on different types of cells and cellular processes. It may influence cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, the impurity could disrupt the normal function of angiotensin II receptors, leading to altered blood pressure regulation and other physiological effects . Additionally, it may affect the expression of genes involved in drug metabolism and transport, further impacting the efficacy and safety of Irbesartan.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. It can bind to enzymes, inhibiting or activating their activity, and may also interact with receptors and other proteins. For example, the impurity may inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of Irbesartan and other drugs . Additionally, it may affect gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the impurity are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the impurity can degrade over time, leading to the formation of other byproducts that may have different biochemical properties and effects . Long-term exposure to the impurity may result in cumulative effects on cellular function, including changes in gene expression and enzyme activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Irbesartan involves several key steps, including the formation of tetrazole from secondary amide, N-alkylation, and debenzylation . The preparation of Irbesartan N-Trityl Impurity typically occurs during these steps. For instance, the condensation of 4’-Bromomethyl-biphenyl-2-carbonitrile with 2-butyl-1,3-diaza-spiro[4,4]non-1-en-4-one hydrochloride using sodium hydride as a base and dimethyl formamide as a solvent medium can lead to the formation of this impurity . The trityl group is introduced during the protection step and can be cleaved by treating with aqueous hydrochloride in a methanol and tetrahydrofuran mixture .

Industrial Production Methods

In industrial settings, the production of Irbesartan and its impurities, including this compound, involves large-scale reactions with stringent control over reaction conditions to minimize impurity formation. The use of safer and more efficient reagents, such as avoiding sodium hydride and tri-n-butyltinazide, is preferred to ensure the process is safe and commercially viable .

Analyse Des Réactions Chimiques

Types of Reactions

Irbesartan N-Trityl Impurity can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Tributyltin chloride and sodium azide: Used in the formation of tetrazole.

Pentanoyl chloride: Used in the formation of pentanoic acid derivatives.

Acetyl chloride: Used in the preparation of certain derivatives.

Major Products Formed

The major products formed from these reactions include various derivatives of Irbesartan, such as pentanoic acid (2’-cyano-biphenyl-4-ylmethyl)-amide and pentanoic acid (2’-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl)-amide .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to Irbesartan N-Trityl Impurity include other process-related impurities encountered during the synthesis of Irbesartan, such as:

- Pentanoic acid (2’-cyano-biphenyl-4-ylmethyl)-amide

- Pentanoic acid (2’-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl)-amide

- N-(2’-cyano-biphenyl-4-yl-methyl)-2,2,2-trifluoro-acetamide

- 2,2,2-trifluoro-N-[2’-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-acetamide

- 3-[2’-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-1,3-diaza-spiro[4,4]non-1-en-4-one

Uniqueness

This compound is unique due to the presence of the trityl group, which is introduced during the protection step in the synthesis of Irbesartan. This group can affect the chemical properties and reactivity of the compound, making it distinct from other impurities .

Propriétés

Numéro CAS |

886999-35-5 |

|---|---|

Formule moléculaire |

C44H42N6O |

Poids moléculaire |

670.86 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

2-Butyl-3-[[2’-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-di-[2-(2,3-Dihydrobenzofuran-4-yl)ethyl]aminoethyl)-3,3-diphenylpyrolidine-2-one](/img/structure/B601940.png)